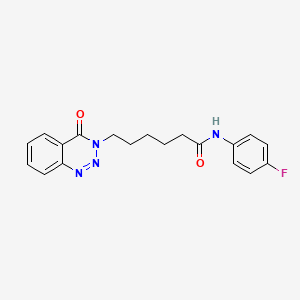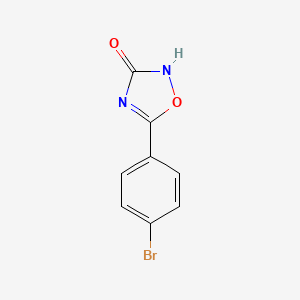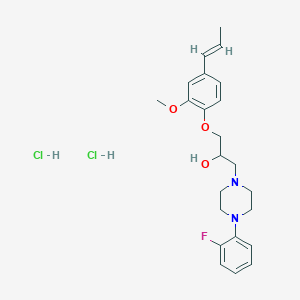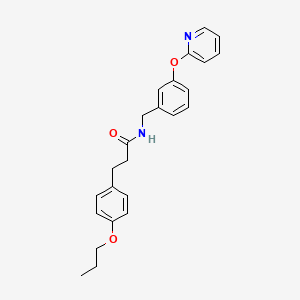
3-(4-propoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-propoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, also known as GSK-1016790A, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of molecules known as transient receptor potential (TRP) channel agonists, and it has been shown to activate the TRPA1 and TRPV4 channels in various preclinical studies. In
科学的研究の応用
Electrochemical Polymerization and Activity
Electrochemical polymerization studies have led to the development of materials like Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO), which exhibits high electrocatalytic activity for benzyl alcohol oxidation. This highlights potential applications in electrocatalysis and materials science for energy conversion and storage technologies Jin-jin Lu et al., 2014.
Anticonvulsant Properties
Hybrid molecules combining elements of known antiepileptic drugs have shown promising anticonvulsant activities. Compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and evaluated, revealing broad spectra of activity across preclinical seizure models. This suggests potential applications in the development of new therapeutic agents for epilepsy K. Kamiński et al., 2015.
Herbicidal Activity
The synthesis of novel compounds containing pyrimidine and 1,3,4-thiadiazole rings has been explored for selective herbicidal activity against certain plant species. This research indicates the potential for developing new herbicides with specific target activities, contributing to agricultural chemical science Man‐Yun Liu & De-Qing Shi, 2014.
Coordination Compounds and Inhibitory Activity
Research into coordination compounds based on pyridyl and triazole derivatives has demonstrated promising inhibitory activity against carbonic anhydrase isoforms. This suggests applications in medicinal chemistry, particularly in the development of anticancer drugs Yassine Aimene et al., 2019.
特性
IUPAC Name |
3-(4-propoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-16-28-21-12-9-19(10-13-21)11-14-23(27)26-18-20-6-5-7-22(17-20)29-24-8-3-4-15-25-24/h3-10,12-13,15,17H,2,11,14,16,18H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJBXKMEMSUASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-propoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

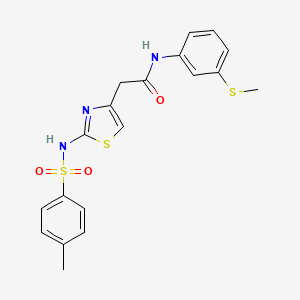
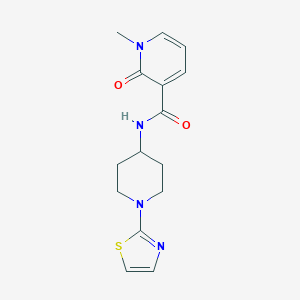

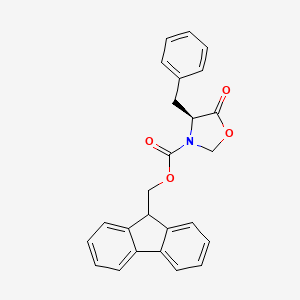
![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)
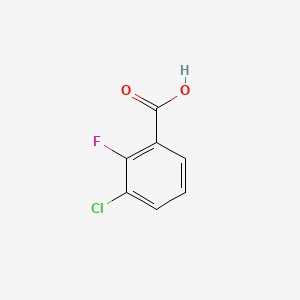
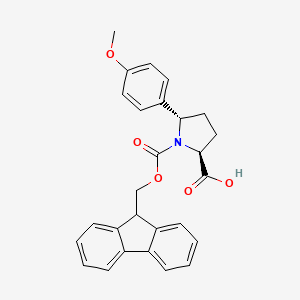
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)
